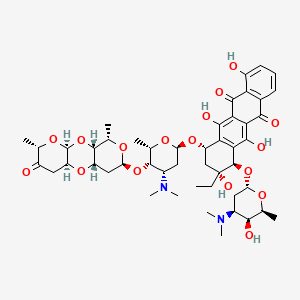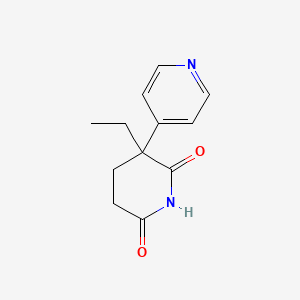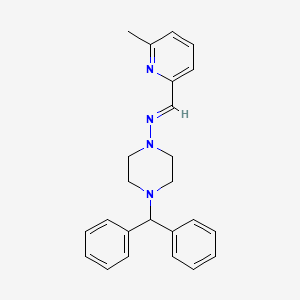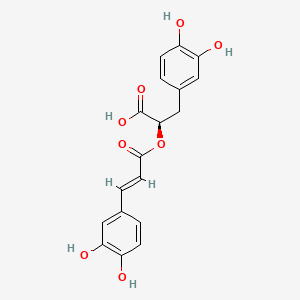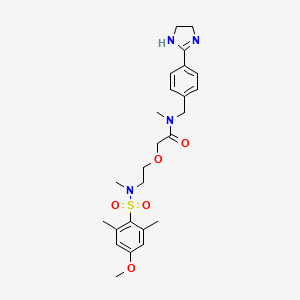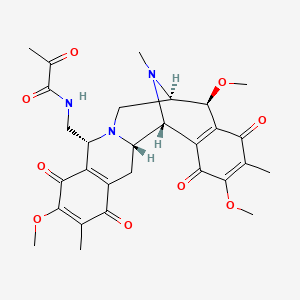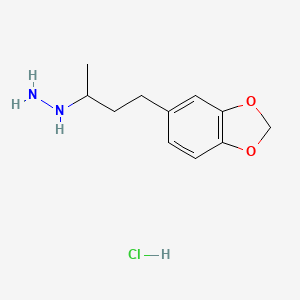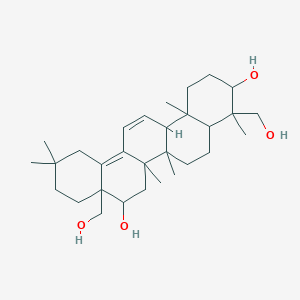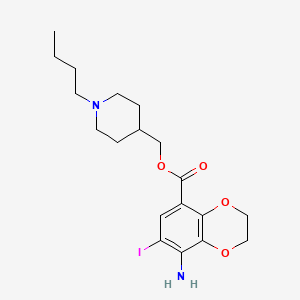
SB 207710
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 19-hidroxicolesterol es un derivado del colesterol, una molécula lipídica esencial que se encuentra en las células de los mamíferos. El colesterol juega un papel crucial en el mantenimiento de la estructura de la membrana celular y sirve como precursor para la síntesis de hormonas esteroides, ácidos biliares y vitamina D . La hidroxilación en la posición 19 del colesterol introduce un grupo hidroxilo, lo que da como resultado 19-hidroxicolesterol, que tiene propiedades y aplicaciones únicas en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 19-hidroxicolesterol normalmente implica la hidroxilación del colesterol. Un método común es el uso de enzimas citocromo P450, que catalizan la reacción de hidroxilación en condiciones específicas. Por ejemplo, CYP11A1 convierte el colesterol en pregnenolona mediante tres hidroxilaciones secuenciales . Otro enfoque implica la síntesis química utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) y dimetilaminopiridina (DMAP) en un solvente como diclorometano .
Métodos de producción industrial: La producción industrial de 19-hidroxicolesterol se puede lograr mediante biotransformación utilizando fábricas celulares microbianas modificadas genéticamente. Estos sistemas microbianos están diseñados para expresar enzimas específicas que facilitan la hidroxilación del colesterol, lo que lleva a la producción de 19-hidroxicolesterol .
Análisis De Reacciones Químicas
Tipos de reacciones: El 19-hidroxicolesterol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 19 se puede oxidar para formar cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir el grupo hidroxilo en un átomo de hidrógeno, lo que da como resultado la formación de derivados deshidratados.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como trióxido de cromo (CrO3) o clorocromato de piridinio (PCC).
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: POCl3 y Et3N en diclorometano seco se utilizan para reacciones de sustitución.
Principales productos:
Oxidación: Formación de derivados de 19-oxo.
Reducción: Formación de derivados deshidratados.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
4. Aplicaciones en investigación científica
El 19-hidroxicolesterol tiene diversas aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
19-Hydroxy Cholesterol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid hormones and other bioactive compounds.
Biology: It is used to study the metabolic pathways of cholesterol and its derivatives in mammalian cells.
Industry: It is used in the production of steroid drugs and other pharmaceutical compounds.
Mecanismo De Acción
El mecanismo de acción del 19-hidroxicolesterol implica su interacción con enzimas y receptores específicos en el cuerpo. Por ejemplo, se puede convertir en pregnenolona por la enzima CYP11A1 mediante hidroxilaciones secuenciales . Esta conversión es un paso crucial en la biosíntesis de hormonas esteroides. Además, el 19-hidroxicolesterol puede modular la actividad de ciertos receptores involucrados en el metabolismo del colesterol y la inflamación .
Compuestos similares:
Colesterol: El compuesto principal del que se deriva el 19-hidroxicolesterol.
25-Hidroxicolesterol: Otro derivado hidroxilado del colesterol con funciones biológicas distintas.
7-Dehidrocolesterol: Un precursor de la vitamina D3, que difiere en su estructura y función del 19-hidroxicolesterol.
Singularidad: El 19-hidroxicolesterol es único debido a su hidroxilación específica en la posición 19, que le confiere propiedades químicas y biológicas distintas. Esta hidroxilación le permite participar en vías metabólicas únicas e interactuar con enzimas y receptores específicos, lo que lo distingue de otros derivados del colesterol .
Comparación Con Compuestos Similares
Cholesterol: The parent compound from which 19-Hydroxy Cholesterol is derived.
25-Hydroxy Cholesterol: Another hydroxylated derivative of cholesterol with distinct biological functions.
7-Dehydrocholesterol: A precursor of vitamin D3, differing in its structure and function from 19-Hydroxy Cholesterol.
Uniqueness: 19-Hydroxy Cholesterol is unique due to its specific hydroxylation at the 19th position, which imparts distinct chemical and biological properties. This hydroxylation allows it to participate in unique metabolic pathways and interact with specific enzymes and receptors, distinguishing it from other cholesterol derivatives .
Propiedades
Número CAS |
148703-08-6 |
|---|---|
Fórmula molecular |
C19H27IN2O4 |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
Clave InChI |
FCKKCDRMGKXQDK-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
SMILES canónico |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


